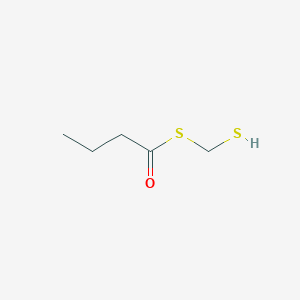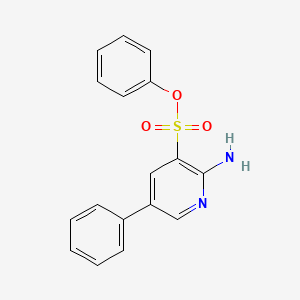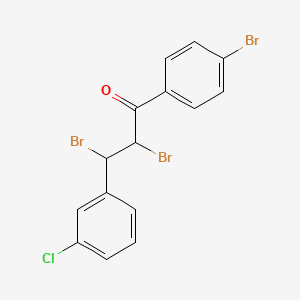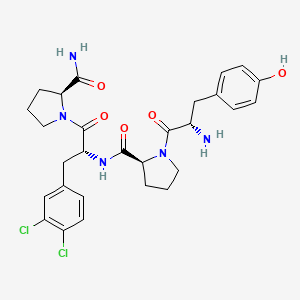
S-(Sulfanylmethyl) butanethioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(Sulfanylmethyl) butanethioate: is an organic compound with the molecular formula C5H10OS. . This compound is characterized by the presence of a sulfanylmethyl group attached to a butanethioate moiety. It is a colorless to light yellow liquid with a distinctive odor, often described as cheesy or sulfury .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: S-(Sulfanylmethyl) butanethioate can be synthesized through various methods. One common approach involves the reaction of butanethioic acid with methanol in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure . Another method involves the use of S-methyl butanethioate in a palladium-catalyzed transthioetherification or transthioesterification of aryl halides .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process may include additional steps for purification and quality control to ensure the compound meets industry standards .
Analyse Chemischer Reaktionen
Types of Reactions: S-(Sulfanylmethyl) butanethioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur, where the sulfanylmethyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted thioesters.
Wissenschaftliche Forschungsanwendungen
Chemistry: S-(Sulfanylmethyl) butanethioate is used as a reagent in organic synthesis, particularly in the formation of thioesters and thioethers. It is also employed in the study of reaction mechanisms and catalysis .
Biology and Medicine: It is used in the synthesis of compounds with antimicrobial and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of flavors and fragrances. It is a key ingredient in formulations for cheese, tomato, onion, garlic, horseradish, cocoa, and cream flavors .
Wirkmechanismus
The mechanism of action of S-(Sulfanylmethyl) butanethioate involves its ability to undergo nucleophilic substitution reactions. The sulfanylmethyl group can act as a leaving group, allowing the formation of new bonds with nucleophiles. This property is exploited in various synthetic applications, where the compound serves as a versatile intermediate .
Vergleich Mit ähnlichen Verbindungen
- Butanethioic acid, S-methyl ester
- Methyl thiobutanoate
- S-Methyl thiobutyrate
Comparison: S-(Sulfanylmethyl) butanethioate is unique due to its specific structure and reactivity. Compared to similar compounds, it offers distinct advantages in terms of stability and ease of handling. Its ability to participate in a wide range of chemical reactions makes it a valuable reagent in both research and industrial applications .
Eigenschaften
CAS-Nummer |
650607-73-1 |
|---|---|
Molekularformel |
C5H10OS2 |
Molekulargewicht |
150.3 g/mol |
IUPAC-Name |
S-(sulfanylmethyl) butanethioate |
InChI |
InChI=1S/C5H10OS2/c1-2-3-5(6)8-4-7/h7H,2-4H2,1H3 |
InChI-Schlüssel |
JIGVGROMOKLHNB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)SCS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[6-(Dibutylamino)naphthalen-1-YL]methanol](/img/structure/B12591405.png)





![2-Methyl-1-[4-(methylsulfanyl)phenyl]-3-(morpholin-4-yl)propan-1-one](/img/structure/B12591461.png)

methyl}-1H-pyrrol-2-yl)(4-methylphenyl)methanone](/img/structure/B12591466.png)
![4-[2-(Pentafluorophenyl)ethenyl]benzaldehyde](/img/structure/B12591479.png)

![5-[2-(Ethenyloxy)ethoxy]-1,1,1,2,2,3,3,4,4-nonafluoropentane](/img/structure/B12591490.png)
![6-[(2-methoxy-5-nitro-phenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12591495.png)
